molecular formula C14H9NO3 B3285628 8-Hydroxybenzo[h]quinoline-9-carboxylic acid CAS No. 808113-95-3

8-Hydroxybenzo[h]quinoline-9-carboxylic acid

Cat. No.: B3285628
CAS No.: 808113-95-3
M. Wt: 239.23 g/mol
InChI Key: ZDFKQSVJRKHIFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxybenzo[h]quinoline-9-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-hydroxyquinoline with phthalic anhydride in the presence of a catalyst such as polyphosphoric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-9-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

8-Hydroxybenzo[h]quinoline-9-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-hydroxybenzo[h]quinoline-9-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions. This can lead to the inhibition of enzymes or the modulation of biological pathways. For example, it may inhibit metalloproteinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Uniqueness: 8-Hydroxybenzo[h]quinoline-9-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups on the quinoline ring. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets more effectively compared to its analogs .

Properties

IUPAC Name

8-oxo-1H-benzo[h]quinoline-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-12-6-9-4-3-8-2-1-5-15-13(8)10(9)7-11(12)14(17)18/h1-7,15H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFKQSVJRKHIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C3C=C(C(=O)C=C3C=CC2=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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